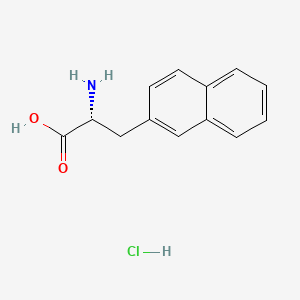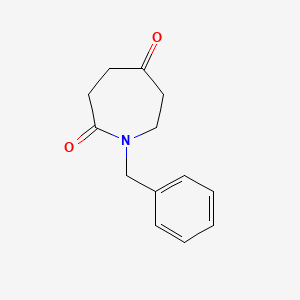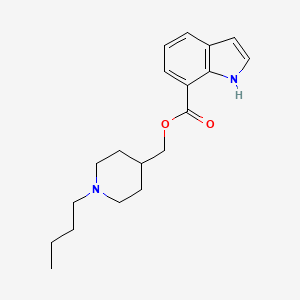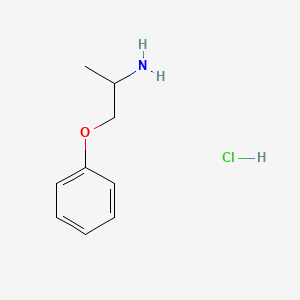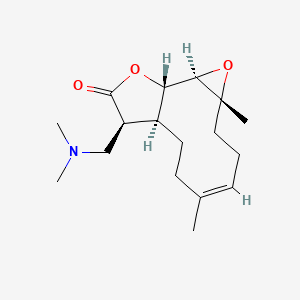
Dimethylamino Parthenolide
説明
DMAPT is an analogue of Parthenolide (PTL), which is a parthenolide analog with improved solubility and bioavailability . It shows anticancer activities in various tumor models and suppresses in vivo tumor growth of tobacco-associated lung and bladder cancer by inhibiting NFkB DNA binding and cellular proliferation . It is an oral active NF-κB inhibitor, with a LD 50 of 1.7 μM for cell population in AML cells . It has potential anti-cancer and anti-metastatic effect .
Synthesis Analysis
The total synthesis of parthenolide, which is the parent compound of DMAPT, involves the formation of a 10-membered carbocylic ring by a macrocyclic stereocontrolled Barbier reaction, followed by a photoinduced Z/E isomerization . A series of novel C-9 and C-14 modified PTL analogs were synthesized through chemical enzymatic synthesis .
Molecular Structure Analysis
The key structural feature of DMAPT is its alpha-metheylene-gamma-lactone moiety . This moiety, via Michael reaction, is predicted to mediate potent free thiol scavenging, an activity readily observed in DMAPT-treated cells .
Chemical Reactions Analysis
The epoxidation of Parthenolide, the parent compound of DMAPT, using peracids has been studied. The DFT results showed a high chemoselectivity on the double bond C 3 C 4, in full agreement with the experimental outcomes . The ELF analysis demonstrated that the epoxidation reaction took place through a one-step mechanism, in which the formation of the two new C-O single bonds is somewhat asynchronous .
科学的研究の応用
Antibacterial Applications
DMAPT, as a derivative of parthenolide, has been studied for its antibacterial properties. The structural modifications of parthenolide aim to enhance its bioactivity, which includes combating bacterial infections. By targeting specific bacterial pathways or structures, DMAPT could potentially serve as a lead compound for developing new antibacterial agents .
Anti-Leukemia Therapy
One of the most promising applications of DMAPT is in the treatment of leukemia. It has shown a pronounced inhibitory effect on CCRF-CEM cells, a type of leukemia cell line, with an IC50 value of 1.9 μM. This suggests that DMAPT could be effective in targeting leukemic stem cells and may contribute to the development of more effective leukemia therapies .
Anticancer Activity
DMAPT’s anticancer potential is linked to its ability to induce apoptosis in cancer stem cells, including breast cancer and prostate tumor initiators. Its role in inhibiting nuclear factor kappa-B (NF-κB) and activating p53, along with disrupting the redox balance in cancer cells, makes it a valuable candidate for cancer treatment research .
Anti-Inflammatory Effects
The anti-inflammatory effects of DMAPT are derived from its parent compound, parthenolide. These effects are crucial in the treatment of various inflammatory diseases and conditions. DMAPT’s ability to modulate inflammatory pathways can lead to new therapeutic strategies for managing chronic inflammation .
CNS Axon Regeneration
A groundbreaking application of DMAPT is in the field of central nervous system (CNS) regeneration. It has been shown to facilitate axon regeneration in the injured optic nerve and spinal cord. This is achieved by inhibiting microtubule detyrosination, which is a limiting factor in the regenerative capacity of CNS neurons. The systemic application of DMAPT, therefore, holds promise for treating CNS injuries and improving functional recovery after severe spinal cord injuries .
Enhancing Drug Bioavailability
The structural modification of parthenolide to create DMAPT aims to overcome the limitations of poor solubility and instability, which hinder the clinical application of parthenolide. By improving pharmacokinetic properties, DMAPT enhances the bioavailability of the drug, making it more effective for therapeutic use .
作用機序
Target of Action
Dimethylamino Parthenolide (DMAPT) is an analogue of Parthenolide (PTL), a sesquiterpene lactone derived from Feverfew (Tanacetum parthenium) buds . The primary targets of DMAPT are cancer stem cells (CSCs) , including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also targets the nuclear factor kappa-B (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
DMAPT inhibits NF-κB, activates p53, and disrupts the redox balance in LSCs . This interaction with its targets leads to the induction of apoptosis in cancer stem cells . DMAPT also exhibits significant inhibitory activity against blood lineage cancers (HL-60 and CCRF-CEM) .
Biochemical Pathways
The NF-κB signaling pathway, which is constitutively activated and central to the pathogenesis of multiple myeloma (MM), is inhibited by DMAPT . This inhibition disrupts the redox balance in LSCs , leading to apoptosis and reduction in the population of cancer stem-like cells .
Pharmacokinetics
DMAPT is orally active and has been confirmed to possess a narrow therapeutic window with poor bioavailability . Its water-soluble nature improves its bioavailability, making it appealing for clinical development .
Result of Action
The result of DMAPT’s action is the induction of apoptosis in cancer stem cells, including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also disrupts the redox balance in LSCs , leading to a pronounced inhibitory effect on certain cancer cells .
Action Environment
The action of DMAPT can be influenced by environmental factors such as the pH of the environment, as its instability and poor solubility in acidic and alkaline conditions limit its clinical application . Structural modifications targeting certain bonds in the compound have been explored to improve its pharmacokinetic properties and enhance its biological activity .
Safety and Hazards
特性
IUPAC Name |
(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129395999 | |
CAS RN |
870677-05-7 | |
| Record name | Dimethylaminoparthenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLAMINOPARTHENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





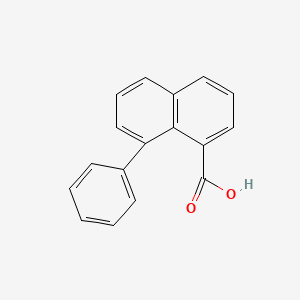
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

